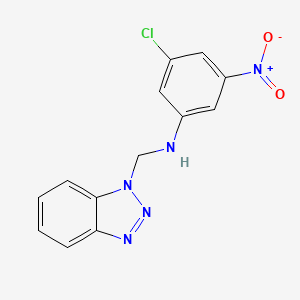

N-(1H-benzotriazol-1-ylmethyl)-3-chloro-5-nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

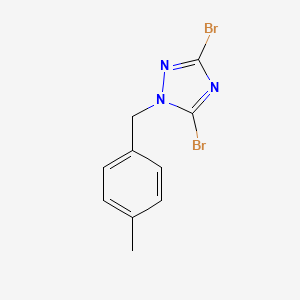

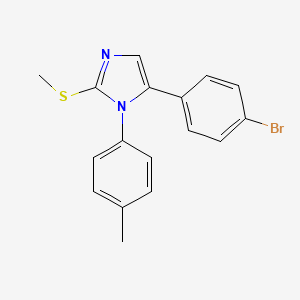

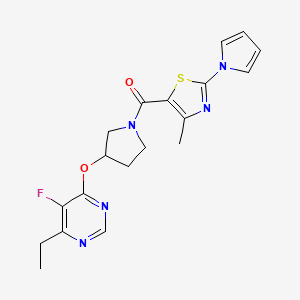

Benzotriazole derivatives are a class of heterocyclic compounds that have been found to be biologically active . They have been widely used in various fields due to their versatile biological properties .

Synthesis Analysis

Benzotriazole-mediated amino-alkylations have greatly broadened the utility of Mannich-type condensations to the general o-aminoalkylation of phenols . Phenols are selectively aminoalkylated in the ortho position by the displacement of the benzotriazole moiety from N-[α-(dialkylamino)alkyl]-benzotriazoles with phenolate anions .Molecular Structure Analysis

The solid state structure of a similar compound, 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, shows that this Mannich base crystallizes forming intermolecular N⋯HO hydrogen bonds, rather than intramolecular ones .Chemical Reactions Analysis

Benzotriazole is often used as a bioisosteric replacement of some triazolic systems . Fusion of benzotriazole with quinolones modified their drug mode of action .Physical And Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives can vary. For example, N-(1H-Benzotriazol-1-ylmethyl)formamide has a molecular weight of 176.18 g/mol .Wissenschaftliche Forschungsanwendungen

X-ray and Hydrogen-bonding Properties

Benzotriazole derivatives, such as 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, have been studied for their solid-state structure. They are known to crystallize forming intermolecular N⋯HO hydrogen bonds . This property is significant in the field of crystallography and material science .

Synthetic Heterocyclic Chemistry

Benzotriazole is a versatile synthetic auxiliary that has been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance .

Medicinal Chemistry

Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Corrosion Inhibitors

Benzotriazole derivatives have found profound applications as corrosion inhibitors. They can form a protective layer on the surface of metals, preventing oxidation .

UV Filters

Benzotriazole derivatives can absorb ultraviolet light, making them useful as UV filters. They are often used in sunscreens and other skincare products .

Solar and Photovoltaic Cells

Benzotriazole derivatives have been used in the development of materials for solar and photovoltaic cells. Their ability to absorb light and convert it into electricity makes them valuable in this field .

Peptide Synthesis

Benzotriazole derivatives are used as coupling reagents in peptide synthesis, which is crucial in the production of proteins and in the field of biochemistry .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-3-chloro-5-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN5O2/c14-9-5-10(7-11(6-9)19(20)21)15-8-18-13-4-2-1-3-12(13)16-17-18/h1-7,15H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMIFHUSQUSPPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=CC(=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

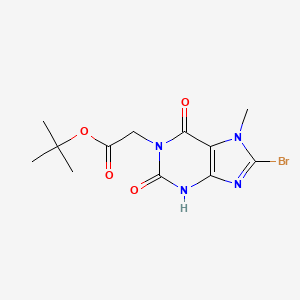

Molecular Formula |

C13H10ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2367703.png)

![ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate](/img/structure/B2367707.png)

![3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2367709.png)

![2-Furanyl-[4-[(6-hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)-thiophen-2-ylmethyl]-1-piperazinyl]methanone](/img/structure/B2367713.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2367715.png)

![2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine](/img/structure/B2367722.png)